2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a fused heterocyclic system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Properties
IUPAC Name |
4-methyl-11-[2-(trifluoromethyl)phenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-11-8-16-21-9-12-10-23(7-6-14(12)24(16)22-11)27(25,26)15-5-3-2-4-13(15)17(18,19)20/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMETCQUSXAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under conditions that promote nucleophilic substitution.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activities:
- Antimicrobial Properties: Research indicates that derivatives containing trifluoromethyl groups exhibit significant antimicrobial activity against various bacterial strains .
- Anticancer Activity: Studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The unique structural features may enhance their efficacy against cancer cells .
Biological Studies
The biological mechanisms of action are under investigation. The compound's interaction with specific molecular targets suggests it may modulate enzyme functions or receptor activities. This aspect is crucial for understanding its therapeutic potential .
Material Science
Recent advances have noted the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. These properties make them suitable for applications in materials science, particularly in developing new fluorophores and solid-state materials .
Case Study 1: Antimicrobial Activity
In a study published in Molecules, researchers synthesized several pyrazole derivatives incorporating trifluoromethyl groups. The results demonstrated that these compounds significantly inhibited the growth of resistant bacterial strains such as MRSA .
Case Study 2: Anticancer Potential
A review article highlighted various studies on pyrazolo[1,5-a]pyrimidines showcasing their selective inhibitory effects on cancer cell lines. The findings suggest that these compounds could lead to new drug designs targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group play crucial roles in its activity, potentially interacting with enzymes or receptors to modulate their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Shares the trifluoromethyl and sulfonyl groups but lacks the fused heterocyclic system.
Pyrazolo[1,5-a]pyrimidine Derivatives: Similar core structure but different substituents.
Uniqueness
2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is unique due to the combination of its trifluoromethyl group, sulfonyl group, and fused heterocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (CAS Number: 1706283-71-7) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group and a sulfonyl moiety, which are known to enhance biological activity through various mechanisms.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of 396.4 g/mol. The structural representation includes a fused heterocyclic system that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities including:
- Anticancer Properties : Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of protein kinases involved in cancer progression. In particular, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary findings suggest that it may possess significant antibacterial activity.
- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in immunosuppressive therapy.
Anticancer Activity
A study published in PubMed Central discussed the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The findings indicated that these compounds could selectively inhibit cancer cell growth through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .
Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
Enzymatic Inhibition
The compound's inhibition of DHODH was confirmed through enzymatic assays. It showed competitive inhibition characteristics with IC50 values indicating stronger inhibition compared to traditional DHODH inhibitors like brequinar . This suggests its potential utility in treating autoimmune diseases and certain cancers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Umesha et al., 2009 | DHODH Inhibition | Identified strong inhibition of DHODH leading to reduced viral replication. |
| PMC8125733 | Anticancer Activity | Demonstrated selective cytotoxicity against various cancer cell lines with low toxicity towards normal cells. |
| BenchChem Analysis | Antimicrobial Properties | Showed effective inhibition against multiple bacterial strains with promising MIC values. |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups enhance lipophilicity and electronic properties, facilitating binding to enzyme active sites or receptor molecules . This interaction can modulate enzymatic activity or receptor signaling pathways leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, and what yields can be expected?
- Methodological Answer : The core structure is typically synthesized via cyclocondensation or cyclization of precursors. For example, trifluoromethylated pyridopyrimidine derivatives are prepared using cyclocondensation under reflux conditions with yields ranging from 48% to 78% depending on substituents and reaction optimization. Key steps include:
- Formation of the pyrazolo-pyrimidine core using aminopyrazole and carbonyl-containing precursors.
- Introduction of sulfonyl groups via nucleophilic substitution or coupling reactions.
- Purification via recrystallization or column chromatography .
- Table 1 : Example Yields and Melting Points of Analogous Compounds
| Compound Structure | Yield (%) | Melting Point (°C) |
|---|---|---|
| N-Propyl-9-(trifluoromethyl)pyrido[...]-amine | 78 | 159 |
| 7-(Morpholin-4-yl)-9-(trifluoromethyl)... | 65 | 273 |
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Standard techniques include:
- Melting Point Analysis : To assess purity (e.g., compounds with sharp melting points >150°C indicate high crystallinity) .
- HPLC : For quantifying purity (≥98% as per pharmaceutical standards) .
- Basic Spectroscopy : FT-IR for functional group identification and NMR for structural elucidation.
Q. What preliminary biological activities are associated with trifluoromethyl-containing pyrazolo-pyrimidine derivatives?
- Methodological Answer : These compounds often exhibit:
- Enzyme Inhibition : Trifluoromethyl groups enhance binding affinity to targets like kinases or phosphatases .
- Anticancer Potential : Demonstrated via in vitro cytotoxicity assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and target specificity?
- Methodological Answer : The -CF₃ group:
- Enhances metabolic stability by resisting oxidative degradation.
- Increases lipophilicity , improving membrane permeability.
- Engages in dipole-dipole interactions with enzyme active sites, as shown in molecular docking studies .
Q. What strategies resolve contradictions in synthetic yields across similar derivatives?
- Methodological Answer : Yield discrepancies (e.g., 48% vs. 78% in analogous syntheses) arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Optimization : Use of Pd-based catalysts for Suzuki-Miyaura coupling steps .
- Temperature Control : Lower temperatures reduce side reactions during cyclization .
Q. How is single-crystal X-ray diffraction utilized to confirm the compound’s stereochemistry?
- Methodological Answer : X-ray crystallography provides:
- Bond Lengths/Angles : Mean (C–C) = 0.002–0.003 Å, confirming hybridization states .
- Torsion Angles : Validates spatial arrangement of sulfonyl and trifluoromethyl groups .
- Table 2 : Key Crystallographic Parameters for Analogous Structures
| Compound | R Factor | Data-to-Parameter Ratio |
|---|---|---|
| 7-(4-Chlorophenyl)-9-phenyl-... | 0.046 | 24.5 |
| 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)- | 0.055 | 17.0 |
Q. What mechanistic insights explain the compound’s enzymatic inhibition?
- Methodological Answer : Competitive inhibition is studied via:
- Kinetic Assays : Measuring values under varying substrate concentrations.
- Docking Simulations : The sulfonyl group forms hydrogen bonds with catalytic residues, while the pyrimidine core occupies hydrophobic pockets .
Q. How can synthetic routes be optimized to improve scalability while maintaining regioselectivity?
- Methodological Answer : Advanced approaches include:
- Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps .
- Microwave-Assisted Synthesis : Enhances cyclization efficiency (e.g., 20% yield increase in pyrido-pyrimidine synthesis) .
Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between this compound and its analogs?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
